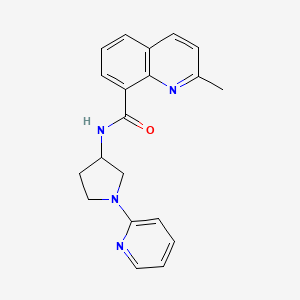
2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide is the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway . The inhibition of this pathway can lead to a decrease in cell growth and proliferation, and an increase in cell death . This is particularly relevant in the context of cancer cells, where this pathway is often overactive .
Pharmacokinetics
The compound has shown a favorable pharmacokinetic property with an oral bioavailability of 76.8% . This high bioavailability suggests that the compound is well absorbed and distributed within the body, which can enhance its therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of the PI3K/AKT/mTOR signaling pathway . By inhibiting the phosphorylation of AKT and S6 proteins, the compound can effectively suppress the overactive signaling pathway, leading to decreased cell growth and increased cell death . This has significant antitumor efficacy in vivo without obvious toxicity .
Eigenschaften
IUPAC Name |
2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-8-9-15-5-4-6-17(19(15)22-14)20(25)23-16-10-12-24(13-16)18-7-2-3-11-21-18/h2-9,11,16H,10,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXXZQZUNCAGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NC3CCN(C3)C4=CC=CC=N4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2891487.png)
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)
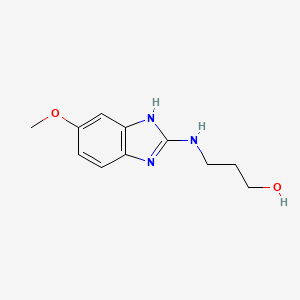
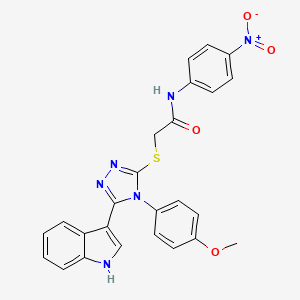
![3-(2-chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2891492.png)
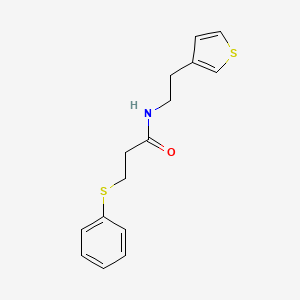
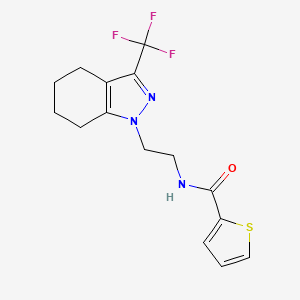
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)
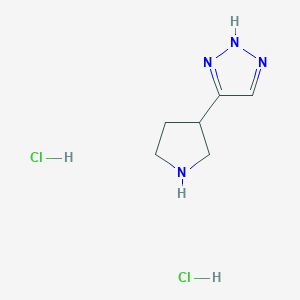

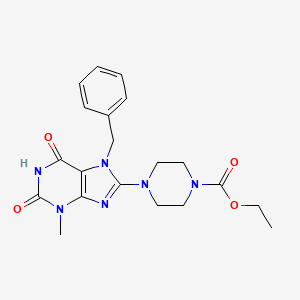
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
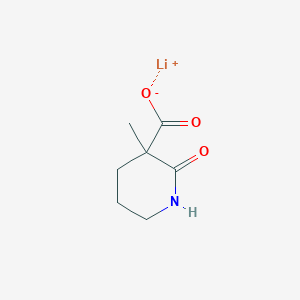
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)
